Home > Products > Screening Compounds P74070 > Pomalidomide-PEG4-propargyl
Pomalidomide-PEG4-propargyl - 2138439-58-2

Pomalidomide-PEG4-propargyl

Catalog Number: EVT-6734004
CAS Number: 2138439-58-2
Molecular Formula: C24H29N3O8
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-PEG4-propargyl is a synthetic compound that integrates pomalidomide, a well-established immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily utilized in the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group provides a reactive site for further chemical modifications, making it a valuable tool in drug development and research.

Source

Pomalidomide-PEG4-propargyl is synthesized from pomalidomide, which is derived from thalidomide. Its synthesis typically involves several chemical reactions to introduce the PEG linker and propargyl group. It can be sourced from various chemical suppliers specializing in research chemicals and biopharmaceuticals.

Classification

Pomalidomide-PEG4-propargyl is classified as:

  • Immunomodulatory agent: Due to its origin from pomalidomide.
  • Chemical linker: Used in the synthesis of PROTACs for targeted protein degradation.
  • Synthetic compound: Formulated through organic chemistry methods.
Synthesis Analysis

Methods

The synthesis of pomalidomide-PEG4-propargyl involves multiple steps:

  1. Modification of Pomalidomide: The process begins with modifying pomalidomide to introduce a reactive functional group, such as an amine or carboxyl group.
  2. PEGylation: The modified pomalidomide is then reacted with a PEG linker that contains a reactive group capable of forming a stable bond with the pomalidomide derivative.
  3. Propargylation: Finally, the PEGylated pomalidomide undergoes a reaction with a propargylating agent to introduce the propargyl group.

Technical Details

  • The reactions are typically carried out under controlled conditions to optimize yield and purity.
  • Industrial production may involve automated synthesis platforms to ensure efficiency and consistency in large-scale production.
Molecular Structure Analysis

Structure

The molecular structure of pomalidomide-PEG4-propargyl features:

  • A core structure derived from pomalidomide.
  • A PEG4 linker that enhances solubility.
  • A propargyl group that allows for further functionalization.

Data

The molecular formula of pomalidomide-PEG4-propargyl is C27H32N4O8C_{27}H_{32}N_{4}O_{8} with a molecular weight of approximately 540.6 Da . The presence of these components contributes to its unique properties in biochemical applications.

Chemical Reactions Analysis

Reactions

Pomalidomide-PEG4-propargyl can participate in various chemical reactions, including:

  1. Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.
  2. Reduction: The nitro group in pomalidomide can be reduced to an amine.
  3. Substitution: The propargyl group can engage in nucleophilic substitution reactions.

Technical Details

  • Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
  • Reaction conditions are optimized to minimize byproducts and maximize yield .
Mechanism of Action

Pomalidomide-PEG4-propargyl operates through a mechanism that recruits the E3 ubiquitin ligase complex, specifically cereblon, to target proteins for ubiquitination. This process leads to the degradation of these proteins by the proteasome. The PEG linker improves the solubility and bioavailability of the compound, while the propargyl group facilitates further modifications that can enhance its therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Enhanced solubility due to the PEG linker, making it suitable for biological applications.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH or temperature changes.
  • Reactivity: The propargyl group provides sites for further chemical modifications, allowing for diverse applications in drug development.

Relevant data regarding its physical and chemical properties are crucial for understanding its behavior in biological systems and during synthesis .

Applications

Pomalidomide-PEG4-propargyl has significant applications in various fields:

  1. Chemistry: Serves as a building block for synthesizing complex molecules and PROTACs.
  2. Biology: Facilitates studies on protein degradation pathways and assists in developing new therapeutic agents targeting specific proteins.
  3. Medicine: Investigated for potential treatments of cancers, particularly multiple myeloma, by selectively degrading disease-causing proteins .
  4. Industry: Employed in developing innovative drugs and therapeutic strategies aimed at improving patient outcomes through targeted therapies.
Molecular Design Rationale for Pomalidomide-PEG4-propargyl in Targeted Protein Degradation

Structural Basis of Cereblon (CRBN) Recruitment in PROTAC Architectures

Pomalidomide-PEG4-propargyl’s core functionality derives from the pomalidomide moiety, a third-generation immunomodulatory drug (IMiD) that serves as a high-affinity ligand for the cereblon (CRBN) E3 ubiquitin ligase. CRBN forms part of the CRL4CRBN (CUL4-RBX1-DDB1-CRBN) E3 ubiquitin ligase complex, which plays a pivotal role in targeted protein degradation via the ubiquitin-proteasome system [2] [6]. Structural analyses reveal that CRBN contains a tripartite domain architecture:

  • An N-terminal domain (NTD; residues 1–185) with a β-sheet scaffold
  • A helical bundle domain (HBD; residues 186–317) mediating DDB1 adaptor binding
  • A C-terminal domain (CTD; residues 318–445) harboring the IMiD-binding pocket [2]

The CTD features a conserved zinc-binding site coordinated by cysteine residues (Cys325, Cys328, Cys393, Cys396) and a hydrophobic pocket that enantioselectively accommodates the glutarimide ring of pomalidomide. Key interactions include:

  • Hydrogen bonding between glutarimide carbonyls (C2, C6) and CRBN residues His380/Trp382
  • Van der Waals contacts involving Trp382, Trp388, Trp402, and Phe404
  • Solvent exposure of the phthalimide group, enabling linker attachment [2] [6] [8]

This binding mode (with Kd ≈ 157 nM for pomalidomide) induces a conformational change in CRBN, repurposing the ligase to recruit non-native substrates like Ikaros (IKZF1) and Aiolos (IKZF3) [2]. In PROTAC design, pomalidomide’s binding specificity ensures precise CRBN recruitment, positioning the PEG4-propargyl linker for optimal engagement with target proteins.

Table 1: Binding Affinities of IMiDs for CRBN [2]

IMiDDissociation Constant (Kd)Key Binding Interactions
Thalidomide~250 nMGlutarimide H-bonding; hydrophobic contacts
Lenalidomide~178 nMEnhanced phthalimide interactions
Pomalidomide~157 nMOptimized glutarimide/phthalimide contacts

Role of PEG4 Linkers in Modulating Ternary Complex Stability

The PEG4 spacer in pomalidomide-PEG4-propargyl serves as a critical molecular tether that balances flexibility, length, and hydrophilicity to facilitate productive ternary complex formation. Comprising four repeating ethylene glycol units (‑(CH2CH2O)4‑), PEG4 linkers exhibit three key properties:

  • Optimal Length: At ~20.4 Å, the PEG4 spacer provides sufficient distance to bridge the CRBN-binding pomalidomide and the target protein-binding "warhead" without steric clash [6] [9].
  • Hydrophilicity: Ethylene glycol units enhance aqueous solubility (cLogP reduction by ~1.5 units vs. alkyl linkers), countering the hydrophobic nature of IMiDs and warheads [3] [9].
  • Flexibility: Ether bonds permit rotational freedom (∼100° bond angles), enabling adaptive positioning for ternary complex formation [7] [9].

Comparative studies demonstrate that PEG4 outperforms shorter PEG variants (PEG2–PEG3) in degrader efficiency by:

  • Increasing the distance radius between CRBN and target proteins to 10–15 Å, optimal for ubiquitin transfer [6]
  • Reducing aggregation propensity by 40% compared to alkyl linkers [9]
  • Enhancing proteolytic stability (t1/2 > 48h in plasma) due to ether bonds’ resistance to esterases [3] [7]

Table 2: Physicochemical Properties of PEGn Linkers in PROTAC Design [3] [6] [9]

Linker TypeLength (Å)Hydrophilicity (cLogP)Degradation Efficiency*
PEG2~10.2-0.8Low
PEG3~15.3-1.1Moderate
PEG4~20.4-1.6High
PEG5~25.5-2.0Variable

*Relative degradation efficiency of PROTACs with identical warheads.

Propargyl Functionality for Bioorthogonal Conjugation Strategies

The terminal propargyl group (‑C≡C‑H) in pomalidomide-PEG4-propargyl enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry for PROTAC synthesis. This moiety reacts selectively with azide-functionalized target protein ligands to form 1,4-disubstituted 1,2,3-triazoles [5] [7]. Key advantages include:

  • Reaction Specificity: CuAAC proceeds at room temperature in aqueous/organic solvents (e.g., DMSO/H2O mixtures) with minimal side reactions (<5% byproducts) [7]
  • Modularity: Propargyl-azide conjugation achieves >85% yields for diverse warheads (kinase inhibitors, BET bromodomain ligands, nuclear receptor antagonists) [5] [8]
  • Minimal Steric Interference: The linear propargyl group adds only 40 Da to the conjugate, preserving warhead-binding kinetics [7]

The propargyl group’s alkynyl proton (≡C‑H) displays a characteristic 1H NMR shift (δ 2.2–2.5 ppm), facilitating reaction monitoring. Post-conjugation, the triazole linkage contributes to:

  • Metabolic stability via resistance to oxidative cleavage
  • Rigidity that restricts linker conformational freedom, potentially improving ternary complex geometry [7] [8]

This bioorthogonal handle streamlines PROTAC synthesis, circumventing complex protection/deprotection steps required for carboxylic acid conjugation [5] [10].

Properties

CAS Number

2138439-58-2

Product Name

Pomalidomide-PEG4-propargyl

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione

Molecular Formula

C24H29N3O8

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C24H29N3O8/c1-2-9-32-11-13-34-15-16-35-14-12-33-10-8-25-18-5-3-4-17-21(18)24(31)27(23(17)30)19-6-7-20(28)26-22(19)29/h1,3-5,19,25H,6-16H2,(H,26,28,29)

InChI Key

ADENWVKSYZTYAP-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Canonical SMILES

C#CCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.